2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
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Description
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to the catalytic and second aryl binding site of the enzyme . This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling .
Biochemical Pathways
By inhibiting PTP1B, the compound affects the insulin and leptin signaling pathways . These pathways are crucial for glucose homeostasis and energy balance. Enhanced signaling through these pathways can lead to improved glucose uptake and decreased blood glucose levels .
Result of Action
The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also demonstrated antihyperglycemic efficacy in vivo, indicating its potential as a therapeutic agent for Type II diabetes .
Biochemical Analysis
Biochemical Properties
2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide has shown promising results as a PTP1B inhibitor . It interacts with the active site of PTP1B, inhibiting its activity and thus modulating insulin and leptin signaling pathways .
Cellular Effects
The compound’s influence on cell function is primarily through its impact on insulin and leptin signaling pathways. By inhibiting PTP1B, it enhances the signaling of these pathways, potentially improving glucose homeostasis and energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the catalytic and second aryl binding site of PTP1B . This binding inhibits the activity of PTP1B, leading to enhanced insulin and leptin signaling .
Temporal Effects in Laboratory Settings
The compound has shown good in vitro PTP1B inhibitory potency and in vivo antihyperglycemic efficacy
Dosage Effects in Animal Models
In animal models, the compound has demonstrated antihyperglycemic efficacy
Metabolic Pathways
Its primary known interaction is with PTP1B in the context of insulin and leptin signaling .
Transport and Distribution
Its interaction with PTP1B suggests it may be localized to areas of the cell where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with PTP1B
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-14-5-6-16-13(9-14)10-24(19(26)11-27-16)8-7-22-18(25)12-28-20-23-15-3-1-2-4-17(15)29-20/h1-6,9H,7-8,10-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGOBNCZLCOVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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